

# A Comparative Analysis of Aurora A Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Aurora A kinase, a key regulator of mitotic progression, has emerged as a promising target in oncology. Its overexpression in various cancers and its role in tumorigenesis have spurred the development of numerous small molecule inhibitors. This guide provides a comparative analysis of five prominent Aurora A inhibitors that have entered clinical trials: Alisertib (MLN8237), MK-5108, ENMD-2076, TAS-119, and CYC116. We present a synthesis of their clinical trial data, experimental protocols, and a look at the underlying signaling pathways.

## At a Glance: Key Efficacy and Safety Data

To facilitate a direct comparison of the clinical performance of these inhibitors, the following tables summarize key efficacy and safety data from various clinical trials. It is important to note that these trials often involve different patient populations, tumor types, and lines of therapy, making direct cross-trial comparisons challenging.

## Table 1: Efficacy of Aurora A Inhibitors in Clinical Trials (Monotherapy)



| Inhibitor              | Clinical<br>Trial                           | Tumor<br>Type(s)                                            | N                                    | Objective<br>Respons<br>e Rate<br>(ORR)        | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------------------|---------------------------------------------|-------------------------------------------------------------|--------------------------------------|------------------------------------------------|-----------------------------------------------------|---------------------------------------|
| Alisertib<br>(MLN8237) | NCT01045<br>42-                             | Relapsed/<br>Refractory<br>Peripheral<br>T-Cell<br>Lymphoma | 138                                  | 33%                                            | 115 days                                            | 13.7<br>months[1]                     |
| NCT01653<br>028        | Advanced/<br>Metastatic<br>Sarcoma          | 72                                                          | 2.8%                                 | 11.7 weeks                                     | -                                                   |                                       |
| NCT02860<br>000        | Endocrine-<br>Resistant<br>Breast<br>Cancer | 46                                                          | 19.6%                                | 5.6 months                                     | -                                                   |                                       |
| MK-5108                | NCT00543<br>387                             | Advanced<br>Solid<br>Tumors                                 | 17                                   | 0% (9/17<br>with Stable<br>Disease)            | -                                                   | -[2][3]                               |
| ENMD-<br>2076          | NCT02234<br>986                             | Advanced<br>Fibrolamell<br>ar<br>Carcinoma                  | 35                                   | 3% (1 PR)                                      | 3.9 months                                          | 19<br>months[4]                       |
| NCT01639<br>248        | Triple-<br>Negative<br>Breast<br>Cancer     | 41                                                          | 2 PRs (6-<br>month<br>CBR:<br>16.7%) | -                                              | -[5]                                                |                                       |
| Phase II               | Platinum-<br>Resistant<br>Ovarian<br>Cancer | 64                                                          | -                                    | 3.6 months<br>(22% PFS<br>rate at 6<br>months) | -[6]                                                |                                       |



| TAS-119 | NCT02448<br>589 | Advanced<br>Solid<br>Tumors | 40 | 0% (37.8%<br>with Stable -<br>Disease) | -    |
|---------|-----------------|-----------------------------|----|----------------------------------------|------|
| CYC116  | NCT00560<br>716 | Advanced<br>Solid<br>Tumors | -  | Phase I data not mature for ORR        | -[7] |

PR: Partial Response; CBR: Clinical Benefit Rate

**Table 2: Common Adverse Events (Grade ≥3) Associated** 

with Aurora A Inhibitors

| Inhibitor           | Common Grade ≥3 Adverse Events                                       |  |  |
|---------------------|----------------------------------------------------------------------|--|--|
| Alisertib (MLN8237) | Neutropenia, Anemia, Stomatitis/Mucositis, Fatigue[1][8]             |  |  |
| MK-5108             | Febrile Neutropenia, Infection (in combination with docetaxel)[2][3] |  |  |
| ENMD-2076           | Hypertension, Fatigue, Diarrhea, Proteinuria[5]                      |  |  |
| TAS-119             | Diarrhea, Increased Lipase, Ocular Toxicity[10]                      |  |  |
| CYC116              | Data from Phase I is limited                                         |  |  |

## **Deep Dive: Experimental Protocols**

The design of a clinical trial is fundamental to interpreting its results. Below are summaries of the methodologies employed in key clinical trials for each inhibitor.

### Alisertib (MLN8237)

 Study Design (NCT0104542; LUMIERE trial): A randomized, open-label, Phase III trial comparing alisertib monotherapy to investigator's choice of single-agent therapy



(pralatrexate, gemcitabine, or romidepsin) in patients with relapsed or refractory peripheral T-cell lymphoma.[1]

- Patient Population: Adults with relapsed/refractory PTCL who had received one or more prior therapies.[1]
- Dosing Regimen: Alisertib was administered orally at 50 mg twice daily for 7 consecutive days in 21-day cycles.[1]
- Primary Endpoints: Overall response rate (ORR) and progression-free survival (PFS).[1]
- Response Assessment: Tumor response was evaluated every 8 weeks until month 10 and every 12 weeks thereafter, based on central independent review of imaging scans.[1]

#### MK-5108

- Study Design (NCT00543387): A Phase I, open-label, dose-escalation study of MK-5108 as a monotherapy and in combination with docetaxel in patients with advanced or refractory solid tumors.[2][11]
  - Patient Population: Patients with histologically confirmed metastatic or locally advanced solid tumors who had failed or were not candidates for standard therapy.[11]
  - Dosing Regimen: In the monotherapy arm, MK-5108 was administered orally twice daily on days 1 and 2 of a 14- or 21-day cycle, with escalating doses from 200 mg to 1800 mg.
     [2][11]
  - Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[11]

#### **ENMD-2076**

- Study Design (NCT01639248): A single-arm, two-stage, Phase II clinical trial of ENMD-2076 in patients with previously treated, advanced, or metastatic triple-negative breast cancer.[5]
   [12]
  - Patient Population: Patients with locally advanced or metastatic TNBC who had received one to three prior lines of chemotherapy in the advanced setting.[12]



- Dosing Regimen: ENMD-2076 was administered orally at 250 mg once daily in continuous
   4-week cycles.[5][12]
- Primary Endpoint: 6-month clinical benefit rate (CBR).[5]

#### **TAS-119**

- Study Design (NCT02448589): A first-in-human, Phase I, dose-escalation study of TAS-119 in patients with advanced solid tumors.[10]
  - Patient Population: Patients with advanced, refractory solid tumors.[10]
  - Dosing Regimen: TAS-119 was administered orally twice daily on days 1-4 of a 7-day cycle, with dose escalation from 70 mg to 300 mg.[10]
  - Primary Objective: To determine the MTD and recommended Phase II dose (RP2D).[10]

#### **CYC116**

- Study Design (NCT00560716): A Phase I, open-label, dose-escalation study of CYC116 in patients with advanced solid tumors.[7]
  - Patient Population: Patients with incurable advanced solid tumors that were refractory to standard therapy or for which no effective therapy existed.
  - Primary Objective: To determine the MTD and DLTs of CYC116.[7]

## Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

Understanding the biological context and the practical application of these inhibitors is crucial. The following diagrams, generated using Graphviz, illustrate the Aurora A signaling pathway and a typical experimental workflow for a Phase I dose-escalation trial.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Randomized Phase III Study of Alisertib or Investigator's Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of MK-5108, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A first-in-human phase 1 and pharmacological study of TAS-119, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Aurora A Inhibitors in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364304#comparative-analysis-of-aurora-a-inhibitors-in-clinical-trials]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com